3-(2-(4-((4-chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a complex organic compound notable for its potential applications in medicinal chemistry. The compound's molecular formula is with a molecular weight of approximately 334.39 g/mol. It features a unique structure that includes a spirocyclic system and various functional groups that may contribute to its biological activity.
This compound is documented in various chemical databases, including PubChem, where it is classified under the identifier 1351619-05-0. Its synthesis and applications are of interest in pharmaceutical research, particularly concerning its interactions with biological targets.
The compound can be classified as a sulfonamide derivative due to the presence of the sulfonyl group attached to a chlorophenyl moiety. Additionally, it belongs to the class of oxazole derivatives, which are known for their diverse biological activities.
The synthesis of 3-(2-(4-((4-chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one typically involves several steps, including the formation of the spirocyclic structure and the introduction of the sulfonyl and oxazole groups.
Technical Details:
The molecular structure of 3-(2-(4-((4-chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one can be represented using various structural notations:
C1CN(CCC12OCCS2)C(=O)CN3C4=CC=CC=C4OC3=O
CJDALJIMWJNAEO-UHFFFAOYSA-N
The compound's structural features include:
The chemical reactivity of this compound can be explored through various reactions typical for its functional groups:
CAS No.: 7158-70-5
CAS No.: 36889-15-3
CAS No.:
CAS No.:
CAS No.: 134029-48-4
CAS No.: